molecular formula C16H25N5O2 B6444913 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 2192711-38-7

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6444913
CAS No.: 2192711-38-7
M. Wt: 319.40 g/mol
InChI Key: HARHVRVMIHRVML-UHFFFAOYSA-N
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Description

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxypyrimidinyl group and a piperidinyl group

Properties

IUPAC Name

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-23-15-11-14(17-13-18-15)20-9-7-19(8-10-20)12-16(22)21-5-3-2-4-6-21/h11,13H,2-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARHVRVMIHRVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Substitution with methoxypyrimidinyl group: The piperazine intermediate is then reacted with a methoxypyrimidine derivative in the presence of a suitable catalyst.

    Attachment of the piperidinyl group: Finally, the compound is further reacted with a piperidine derivative to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors and enzymes.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which may differ significantly from other similar compounds.

Biological Activity

2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one, with CAS Number 2192711-38-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C16_{16}H25_{25}N5_5O2_2
  • Molecular Weight: 319.40 g/mol

Biological Activity Overview

Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant biological activities, including:

  • Antidepressant Effects: Compounds with similar structures have been studied for their monoamine oxidase (MAO) inhibitory activity, which is crucial in treating depression .
  • Anticancer Potential: The presence of heterocyclic structures in piperazine derivatives has been linked to anticancer properties, possibly through enzyme inhibition and modulation of signaling pathways .
  • Neuroprotective Effects: Some piperazine derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems. Specifically, it may act as an inhibitor of MAO-A and MAO-B enzymes, which play a significant role in the metabolism of neurotransmitters such as serotonin and dopamine .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study 1: MAO Inhibition

A study synthesized various piperazine derivatives and evaluated their MAO-A inhibitory effects. One compound exhibited an IC50_{50} value of 0.116 µM against MAO-A, significantly more potent than the reference drug Moclobemide. This suggests that modifications to the piperazine structure can enhance MAO inhibition .

Study 2: Anticancer Activity

Another research effort focused on piperidine derivatives showed promising results against cancer cell lines. The synthesized compounds were evaluated for their cytotoxicity using MTT assays, revealing that certain derivatives had IC50_{50} values in the low micromolar range, indicating potential for further development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
Compound 4eMAO-A Inhibition0.116 µM
Piperazine Derivative XAnticancer Activity5 µM
Piperidine Derivative YNeuroprotective EffectsNot specified

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